molecular formula C24H24N4O4 B12994809 N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide

N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide

Cat. No.: B12994809
M. Wt: 432.5 g/mol
InChI Key: ZNMIMCSLNQKTDR-VULFUBBASA-N
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Description

N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and hydrazonomethyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-4-carbonyl hydrazone derivative, which is then coupled with the appropriate phenoxy acetamide precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions like halogens or sulfonyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the hydrazonomethyl group can produce hydrazine derivatives .

Scientific Research Applications

N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)phenoxyacetamide
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and hydrazonomethyl groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets .

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O4/c1-16-4-6-20(12-17(16)2)27-23(29)15-32-21-7-5-18(13-22(21)31-3)14-26-28-24(30)19-8-10-25-11-9-19/h4-14H,15H2,1-3H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

ZNMIMCSLNQKTDR-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC)C

Origin of Product

United States

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